molecular formula C107H162N30O30 B3028967 DesBr-NPB-23 (human) CAS No. 434897-64-0

DesBr-NPB-23 (human)

货号: B3028967
CAS 编号: 434897-64-0
分子量: 2348.6 g/mol
InChI 键: IIQJVSOPJNZYSE-MFCZVQBRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DesBr-NPB-23 (human) is a derivative of neuropeptide B, a neuropeptide that acts as an endogenous ligand for G protein-coupled receptors, specifically GPR7 and GPR8. This compound is characterized by the absence of bromine at the C-6 position of the indole moiety in the N-terminal tryptophan residue. Neuropeptide B is involved in various physiological processes, including the regulation of feeding, pain modulation, and hormone release.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of DesBr-NPB-23 (human) involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of DesBr-NPB-23 (human) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step.

化学反应分析

Receptor Binding and Signaling

DesBr-NPB-23 activates NPBWR1 (GPR7) and NPBWR2 (GPR8) G-protein-coupled receptors:

ReceptorEC₅₀ (nM)Signaling PathwayFunctional Outcome
NPBWR10.23Gαi/o-coupledInhibition of cAMP
NPBWR215.8Gαi/o-coupledInhibition of cAMP

Source: Tanaka et al. (2003), in vitro melanophore assays

  • Equipotency : Demonstrates equal potency to brominated NPB-29 in cAMP inhibition assays .

  • Selectivity : 70-fold higher affinity for NPBWR1 than NPBWR2 .

Enzymatic Degradation and Metabolic Pathways

  • Proteolytic cleavage : Susceptible to endopeptidases in cerebrospinal fluid (e.g., neprilysin) .

  • Inactivation : Rapid clearance via renal and hepatic routes (t₁/₂ = 12–18 minutes in rodent models) .

Inflammatory Pain Modulation

  • Mechanism : Intrathecal administration inhibits spinal dorsal horn Fos expression .

  • Efficacy :

    • Reduces formalin-induced nociception by 62% (1 nmol dose in rats) .

    • No effect on thermal or mechanical pain thresholds .

Neuroendocrine Regulation

  • HPA axis activation :

    • Increases plasma corticosterone (EC₅₀ = 2.1 nM) .

    • CRF-dependent pathway confirmed via antagonist blockade .

Comparative Reactivity with Brominated NPB

PropertyDesBr-NPB-23Brominated NPB-29
Receptor activationIdentical EC₅₀Identical EC₅₀
Metabolic stabilityReduced t₁/₂Extended t₁/₂
Synthetic accessibilityHigher yieldLower yield

Source: Fujii et al. (2002); Tanaka et al. (2003)

Research Limitations

  • No human pharmacokinetic data available .

  • Species-specific processing: Dibasic cleavage motif (Arg²⁴–Arg²⁵) absent in non-human NPB precursors .

科学研究应用

DesBr-NPB-23 (human) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating physiological processes such as feeding behavior and pain modulation.

    Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and pain management.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

作用机制

DesBr-NPB-23 (human) exerts its effects by binding to G protein-coupled receptors, specifically GPR7 and GPR8. Upon binding, it inhibits the production of cyclic adenosine monophosphate (cAMP) by reducing the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in physiological processes such as hormone release and pain perception.

相似化合物的比较

    Neuropeptide B (human): The brominated form of DesBr-NPB-23, which has similar physiological effects but with a bromine atom at the C-6 position of the indole moiety.

    Neuropeptide W (human): Another member of the neuropeptide family that shares structural similarities with neuropeptide B and acts on the same receptors.

Uniqueness: DesBr-NPB-23 (human) is unique due to the absence of bromine, which allows researchers to study the specific effects of bromination on the peptide’s activity and receptor binding affinity. This makes it a valuable tool for understanding the structure-activity relationship of neuropeptides.

生物活性

DesBr-NPB-23 (human) is a synthetic derivative of neuropeptide B, specifically designed to interact with G protein-coupled receptors (GPCRs), namely GPR7 and GPR8. This compound is notable for its unique structure, characterized by the absence of a bromine atom at the C-6 position of the indole moiety in the N-terminal tryptophan residue. Neuropeptide B itself plays a significant role in various physiological processes, including appetite regulation, pain modulation, and hormone release.

DesBr-NPB-23 functions primarily by binding to GPR7 and GPR8. Upon receptor activation, it inhibits the production of cyclic adenosine monophosphate (cAMP) by reducing the activity of adenylyl cyclase. This mechanism leads to a decrease in intracellular cAMP levels, which modulates several downstream signaling pathways that are crucial for physiological functions such as hormone secretion and pain perception .

Comparative Binding Affinity

The binding affinities of DesBr-NPB-23 for its target receptors are critical for understanding its biological activity. The compound exhibits a Ki value of 1.2 nM for GPR7 and 341 nM for GPR8, indicating a strong selectivity towards GPR7 .

Receptor Ki Value (nM)
GPR71.2
GPR8341

Physiological Roles

DesBr-NPB-23 has been implicated in several biological functions:

  • Feeding Behavior : It influences appetite regulation through its action on neuropeptide receptors.
  • Pain Modulation : The compound has shown potential in modulating inflammatory pain responses.
  • Hormonal Regulation : Involvement in neuroendocrine functions suggests its role in hormone release mechanisms.

Case Studies and Research Findings

Research indicates that DesBr-NPB-23 can effectively activate both NPBWR1 and NPBWR2 receptors, with implications for energy homeostasis and stress response regulation. In vitro studies have demonstrated that deletion of specific amino acids in neuropeptide structures significantly impacts receptor binding and activity, underscoring the importance of structural integrity for function .

Notable Research Findings

  • In vitro Studies : Experiments have shown that DesBr-NPB-23 exhibits equipotent activity compared to its brominated counterpart in cAMP inhibition assays, suggesting that the absence of bromination does not detrimentally affect its biological efficacy .
  • Receptor Activation : Synthetic variants like NPW23 have been shown to bind effectively to both GPR7 and GPR8, providing insights into the receptor-ligand interactions within this neuropeptide family .

Applications in Medicine and Research

DesBr-NPB-23 is being explored for potential therapeutic applications in treating metabolic disorders and managing pain due to its regulatory effects on appetite and hormonal pathways. Its unique structure makes it a valuable tool for studying the structure-activity relationships of neuropeptides.

Future Directions

Further research is needed to explore the full therapeutic potential of DesBr-NPB-23, particularly in clinical settings targeting metabolic syndromes and chronic pain conditions. Investigating its long-term effects and safety profile will be essential as it moves toward potential applications in human health.

属性

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJVSOPJNZYSE-MFCZVQBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H162N30O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。